Methyl[(2,3,4-trimethoxyphenyl)methyl]amine
Overview
Description
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the binding affinity of the compound to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A compound with similar structural features but different biological activities.
2,3,4-Trimethoxybenzylamine: Another related compound with distinct chemical properties and applications
Uniqueness
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine stands out due to its unique combination of the trimethoxyphenyl group and the methylamine moiety, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(2,3,4-trimethoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6,12H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXJEMBFGQCTOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264063 | |
Record name | 2,3,4-Trimethoxy-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-63-8 | |
Record name | 2,3,4-Trimethoxy-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709649-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethoxy-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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